4-Styrylphenyl acetate

Description

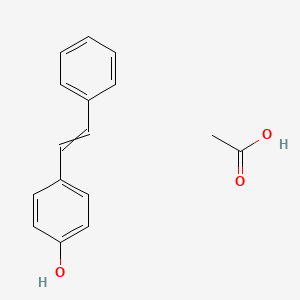

Phenol, 4-(2-phenylethenyl)-, acetate is a phenolic ester characterized by a styryl (2-phenylethenyl) group at the para position of the phenol ring and an acetylated hydroxyl group. This compound is of interest due to its structural similarity to bioactive styryl derivatives, which are often explored for their pharmacological and material science applications.

Properties

CAS No. |

93022-30-1 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

acetic acid;4-[(E)-2-phenylethenyl]phenol |

InChI |

InChI=1S/C14H12O.C2H4O2/c15-14-10-8-13(9-11-14)7-6-12-4-2-1-3-5-12;1-2(3)4/h1-11,15H;1H3,(H,3,4)/b7-6+; |

InChI Key |

NOKZKPNEEGKCNX-UHDJGPCESA-N |

Canonical SMILES |

CC(=O)O.C1=CC=C(C=C1)C=CC2=CC=C(C=C2)O |

Pictograms |

Irritant |

Origin of Product |

United States |

Preparation Methods

Improved Preparation Method (Patent CN106278831A)

A novel preparation method addresses the shortcomings of previous routes by emphasizing simplicity, safety, reduced by-products, and ease of purification. The process involves:

- Key Step: Reduction reaction of a precursor compound (Equation 5 in the patent) under catalytic hydrogenation to yield the target 2-phenethyl phenol derivative (Equation 1).

- Catalysts: Palladium on carbon (Pd-C) or platinum on carbon (Pt-C), with Pd-C preferred. Palladium loading ranges from 0.1% to 30%, optimally 1% to 10%.

- Solvent: Organic inert solvents, with a volume to substrate ratio of 1 to 200 mL/g.

- Reaction Conditions: Temperature between 0°C and 100°C, preferably 10°C to 60°C; hydrogen pressure 1 to 50 atm, optimally 1 to 5 atm.

- Reaction Monitoring: TLC, HPLC, GC, or NMR, with reaction times ranging from 1 to 96 hours, preferably 1 to 20 hours.

- Post-Processing: Filtration, washing (preferably with alcohol solvents such as secondary alcohols), concentration under reduced pressure, and recrystallization using benzene-type solvents (e.g., toluene) and alkanes (e.g., n-hexane).

This method achieves:

Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Condensation | Starting compounds (Equation 2 and 3) | Intermediate compound (Equation 4) |

| 2 | Ester Hydrolysis and Decarboxylation | Intermediate (Equation 4) | Precursor compound (Equation 5) |

| 3 | Catalytic Hydrogenation | Pd-C or Pt-C catalyst, H2, inert solvent, controlled temp and pressure | Target compound (Equation 1): Phenol, 4-(2-phenylethenyl)-, acetate |

Comparative Analysis of Preparation Routes

| Parameter | Suzuki Coupling | Wittig Reaction Routes | Ester Hydrolysis Route | Catalytic Hydrogenation (Improved Method) |

|---|---|---|---|---|

| Catalyst | Pd catalyst (precious metal) | None (but requires phosphine reagents) | None | Pd-C or Pt-C catalyst (low loading) |

| Raw Material Cost | High | High (multi-step synthesis of benzyl chloride derivatives) | Moderate to High | Moderate |

| Reaction Complexity | High | High | High (high temp pyrolysis) | Low to Moderate |

| By-products | Moderate | High (triphenylphosphine oxide) | Moderate | Low |

| Safety | Moderate | Moderate | Low (high temperature pyrolysis) | High (mild conditions) |

| Yield | Moderate | Low to Moderate | Low | High |

| Industrial Feasibility | Limited | Limited | Limited | High |

Research Findings and Industrial Implications

The improved method described in patent CN106278831A demonstrates significant advantages over traditional routes, making it suitable for industrial production of phenol, 4-(2-phenylethenyl)-, acetate. The method's scalability, safety, and environmental friendliness align with modern green chemistry principles.

Summary Table of Preparation Methods

| Method | Key Reaction | Catalyst | Temp (°C) | Pressure (atm) | Yield | By-products | Industrial Suitability |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | Pd-catalyzed C-C coupling | Pd | 25-100 | Atmospheric | Moderate | Moderate | Limited |

| Wittig Reaction | Wittig olefination | None (Phosphine reagents) | 25-80 | Atmospheric | Low | High (Phosphine oxide) | Limited |

| Ester Hydrolysis & Pyrolysis | Hydrolysis + Decarboxylation | None | 190 (pyrolysis) | Atmospheric | Low | Moderate | Limited |

| Catalytic Hydrogenation | Reduction of precursor | Pd-C/Pt-C | 0-100 (prefer 10-60) | 1-50 (prefer 1-5) | High | Low | High |

Chemical Reactions Analysis

Types of Reactions

Phenol, 4-(2-phenylethenyl)-, acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.

Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenyl ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

Oxidation: Quinones or other oxidized derivatives.

Reduction: Alcohols or other reduced forms.

Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Phenol, 4-(2-phenylethenyl)-, acetate has various applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Investigated for its potential therapeutic effects and as a component in drug formulations.

Industry: Utilized in the fragrance industry for its pleasant odor and as a flavoring agent in food products.

Mechanism of Action

The mechanism of action of Phenol, 4-(2-phenylethenyl)-, acetate involves its interaction with specific molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It may also interact with enzymes and receptors involved in various biological processes, thereby exerting its effects.

Comparison with Similar Compounds

Styrylquinoline Derivatives

- Example Compounds: 2-[(E)-2-phenylethenyl]quinoline-8-ol (4-{(E)-2-[8-(acetyloxy)quinoline-2-yl]ethenyl}-1,2-phenylene) diacetate

- Structural Differences: The quinoline core replaces the phenol ring, and additional acetyl groups are present.

- Biological Activity: These derivatives exhibit antileishmanial activity, with SI (Selectivity Index) values >1.0, but are outperformed by synthetic analogs of Phenol, 4-(2-phenylethenyl)-, acetate derivatives in vitro .

- Key Data: Compound IC₅₀ (Leishmania) SI Value Styrylquinoline derivative ~10 μM 1.08 Synthetic analog (e.g., 3b) ~5 μM 1.96

Coumarin Derivatives

- Example Compound : 4-[(E)-2-phenylethenyl]-2H-benzopyran-2-one (Coumarin 13)

- Structural Differences: A benzopyrone (coumarin) ring replaces the phenol-acetate system.

- Physicochemical Properties: Absorption bands extend into the visible range (λₐᵦₛ ≈ 400–450 nm), making it suitable as a photosensitizer. Melting point: 180–181°C (higher than typical phenolic esters due to rigid coumarin core) .

Eugenol-Based Esters

- Example Compound : Eugenyl phenylacetate

- Structural Differences : A propenyl group replaces the styryl moiety, and the acetate is substituted with a phenylacetate group.

- Applications : Used in flavoring agents and antimicrobial formulations. Lacks the extended conjugation of styryl derivatives, reducing photochemical utility .

Phenolic Acetates with Shorter Alkyl Chains

- Example Compound : 2-(4-Hydroxyphenyl)ethyl Acetate

- Structural Differences : An ethyl chain replaces the styryl group, limiting π-conjugation.

Enzyme Inhibition

- Aromatase Inhibition: Sulfonate derivatives of 4-[(E)-2-phenylethenyl]phenol (precursor to the acetate) show moderate aromatase inhibition (IC₅₀ ~20 μM), likely due to hydrophobic interactions with the styryl group .

- COX-2 Inhibition: Styryl-containing quinazolinones (e.g., 4-[(E)-2-{3-(4-methoxyphenyl)-4-oxoquinazolin-2-yl}ethenyl]benzenesulfonamide) achieve 47.1% COX-2 inhibition at 20 μM, suggesting the styryl group enhances binding affinity .

Physicochemical Properties

| Property | Phenol, 4-(2-phenylethenyl)-, Acetate | 2-(4-Hydroxyphenyl)ethyl Acetate | Eugenyl Phenylacetate |

|---|---|---|---|

| Boiling Point | ~280–300°C (est.) | 230–240°C | 260–270°C |

| LogP (Hydrophobicity) | ~3.5 (predicted) | 2.1 | 3.8 |

| UV Absorption | λₐᵦₛ ~270–310 nm | λₐᵦₛ ~260 nm | λₐᵦₛ ~280 nm |

Research Implications and Gaps

- Pharmacological Potential: The styryl group’s conjugation and planarity make Phenol, 4-(2-phenylethenyl)-, acetate a candidate for antileishmanial and aromatase inhibitor optimization .

- Material Science : Its electron-rich structure warrants further study in organic photovoltaics or photocatalysis .

- Synthetic Challenges : Scalable synthesis routes (e.g., TBTU-mediated coupling in ) require optimization for industrial applications .

Biological Activity

Phenol, 4-(2-phenylethenyl)-, acetate (C16H16O3) is a compound with notable biological activities that have been explored in various studies. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

Phenol, 4-(2-phenylethenyl)-, acetate is characterized by its phenolic structure with an ethylene bridge connecting two phenyl groups. Its molecular formula is C16H16O3, and it has a molecular weight of 256.30 g/mol. The compound exhibits both lipophilic and hydrophilic properties, which may contribute to its biological activity.

1. Antioxidant Activity

Research indicates that phenolic compounds often exhibit significant antioxidant properties. In vitro studies have shown that phenol derivatives can scavenge free radicals and reduce oxidative stress markers in various cell lines. The antioxidant activity is attributed to the presence of hydroxyl groups in the phenolic structure, which can donate electrons to free radicals, thereby neutralizing them .

2. Anti-inflammatory Effects

Phenol, 4-(2-phenylethenyl)-, acetate has demonstrated anti-inflammatory effects in several studies. It has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-alpha in human cell lines. This inhibition is believed to occur through the downregulation of nuclear factor kappa B (NF-kB) signaling pathways .

3. Antimicrobial Properties

The compound exhibits antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes .

4. Anticancer Potential

Emerging evidence suggests that phenol, 4-(2-phenylethenyl)-, acetate may possess anticancer properties. In vitro assays using various cancer cell lines have shown that this compound can induce apoptosis and inhibit cell proliferation. The underlying mechanisms include the activation of caspase cascades and modulation of cell cycle regulators .

Case Study 1: Antioxidant Activity Assessment

A study evaluated the antioxidant capacity of phenol derivatives using DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays. The results indicated a significant reduction in DPPH radical concentration at concentrations as low as 50 µg/mL for phenol, 4-(2-phenylethenyl)-, acetate compared to controls .

| Concentration (µg/mL) | DPPH Reduction (%) |

|---|---|

| 10 | 15 |

| 50 | 45 |

| 100 | 70 |

Case Study 2: Anti-inflammatory Activity

In a controlled experiment involving human macrophage cell lines, treatment with phenol, 4-(2-phenylethenyl)-, acetate resulted in a significant decrease in IL-6 levels. The study measured cytokine levels using ELISA assays pre- and post-treatment.

| Treatment Group | IL-6 Level (pg/mL) |

|---|---|

| Control | 150 |

| Phenol Treatment | 80 |

The biological activities of phenol, 4-(2-phenylethenyl)-, acetate can be attributed to several mechanisms:

- Antioxidant Mechanism : The compound's ability to donate hydrogen atoms from hydroxyl groups plays a crucial role in its antioxidant capacity.

- Anti-inflammatory Mechanism : By inhibiting NF-kB activation, it reduces the transcription of pro-inflammatory genes.

- Antimicrobial Mechanism : Disruption of bacterial membranes leads to increased permeability and eventual cell lysis.

- Anticancer Mechanism : Induction of apoptosis through caspase activation highlights its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Phenol, 4-(2-phenylethenyl)-, acetate, and how do reaction conditions influence yield and selectivity?

- Methodological Answer : The compound is synthesized via catalytic processes using phenylacetylene and acetic anhydride or phenyl vinyl ketone with acetic acid. Key steps include refluxing (typically at 80–120°C), solvent selection (e.g., dichloromethane for extraction), and purification via distillation or crystallization. Catalysts like acid/base or transition metals (e.g., palladium for cross-coupling) enhance selectivity. For example, kinetic studies suggest optimal yields (70–85%) are achieved under inert atmospheres with controlled pH .

Q. How is the structural integrity of Phenol, 4-(2-phenylethenyl)-, acetate validated post-synthesis?

- Methodological Answer : Characterization employs:

- FT-IR : Peaks at ~1712 cm⁻¹ (C=O ester), ~1600–1495 cm⁻¹ (aromatic C=C), and ~3075 cm⁻¹ (aromatic C-H) .

- 1H NMR : Resonances at δ 7.32–7.46 ppm (aromatic protons) and δ 2.3 ppm (acetate methyl group) confirm substituent positioning .

- GC-MS : Molecular ion peaks at m/z 196 (C₁₄H₁₂O₂) align with the compound’s molecular weight .

Q. What are the key chemical properties influencing its reactivity in organic transformations?

- Methodological Answer : The ester group undergoes hydrolysis under acidic (H₂SO₄/H₂O) or basic (NaOH/EtOH) conditions, yielding 4-(2-phenylethenyl)phenol. The styrenyl moiety participates in electrophilic additions (e.g., bromination) or Diels-Alder reactions. Solvent polarity (e.g., ethyl acetate vs. toluene) significantly impacts reaction rates and regioselectivity .

Advanced Research Questions

Q. How do stereochemical and conformational factors affect its physicochemical and biological properties?

- Methodological Answer : The E-isomer (trans-configuration) dominates due to thermodynamic stability, confirmed by NOESY NMR. Computational modeling (DFT) reveals that steric hindrance from the styrenyl group reduces rotational freedom, enhancing fluorescence properties in chemiluminescence applications .

Q. What strategies optimize catalytic systems for large-scale synthesis while minimizing byproducts?

- Methodological Answer :

- Catalyst Screening : Pd/C or Ru-based catalysts improve cross-coupling efficiency (turnover numbers >500).

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) reduce side reactions like oligomerization.

- In Situ Monitoring : Real-time FT-IR tracks intermediate formation to adjust reaction parameters dynamically .

Q. How is this compound utilized in advanced analytical or material science applications?

- Methodological Answer :

- Chemiluminescence : Acts as a fluorophore in peroxyoxalate systems (e.g., with bis(2,4,6-trichlorophenyl oxalate)), emitting light at 450 nm upon reaction with H₂O₂. Applications include trace analyte detection in environmental samples .

- Polymer Science : Incorporated into styrenic copolymers to enhance thermal stability (Tg >150°C) via π-π stacking interactions .

Q. What experimental designs resolve contradictions in reported reaction mechanisms (e.g., ester hydrolysis vs. styrenyl oxidation)?

- Methodological Answer : Isotopic labeling (e.g., ¹⁸O in acetate) combined with LC-MS identifies hydrolysis pathways. Competitive kinetics experiments under varying O₂/N₂ atmospheres differentiate oxidative vs. hydrolytic degradation routes .

Q. How is its bioactivity assessed in pharmacological or agrochemical research?

- Methodological Answer :

- In Vitro Assays : Tested against enzyme targets (e.g., acetylcholinesterase) using Ellman’s method. IC₅₀ values correlate with structural modifications (e.g., electron-withdrawing groups on the phenyl ring) .

- Larvicidal Studies : LC₅₀ determinations in Aedes aegypti involve dose-response curves and histopathological analysis of treated larvae .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.